2,5-Difluoro-3-(trifluoromethyl)benzonitrile
Overview
Description
2,5-Difluoro-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2F5N. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a benzonitrile core. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-(trifluoromethyl)benzonitrile typically involves the fluorination of aromatic compounds. One common method includes the fluorination of benzonitrile derivatives under specific conditions to introduce the difluoro and trifluoromethyl groups . Another approach uses 1,2,3-trifluoro-6-nitrobenzene as a starting material, which undergoes a series of reactions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s nitrile group can be reduced to amines under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while reduction can produce corresponding amines.
Scientific Research Applications
2,5-Difluoro-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-(trifluoromethyl)benzonitrile is primarily related to its ability to interact with various molecular targets through its electron-withdrawing fluorine atoms. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to desired biological effects. The specific pathways involved depend on the context of its application, such as drug development or agrochemical use.
Comparison with Similar Compounds
2,6-Difluorobenzonitrile: This compound shares the difluorobenzonitrile core but lacks the trifluoromethyl group, resulting in different chemical properties and applications.
3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar in structure but with a different substitution pattern, affecting its reactivity and use in various fields.
Uniqueness: 2,5-Difluoro-3-(trifluoromethyl)benzonitrile is unique due to the specific positioning of its fluorine atoms and trifluoromethyl group, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring high stability and specific reactivity profiles.
Properties
IUPAC Name |
2,5-difluoro-3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5N/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHCJVHWLAUHJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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